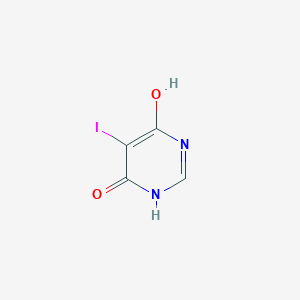![molecular formula C19H20O4 B1401047 2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid CAS No. 1361113-80-5](/img/structure/B1401047.png)
2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid
Descripción general
Descripción
2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid (2MPCA) is an organic compound with a molecular formula of C14H16O3. It is a white crystalline solid that is insoluble in water and has a melting point of about 150 °C. 2MPCA is a member of a class of compounds known as phenylalkanols, which have been studied for their potential applications in the pharmaceutical, agricultural, and food industries.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
- The compound is involved in the synthesis of indole and benzimidazole derivatives, offering potential applications in diverse chemical reactions (Wang et al., 2016).
- It is used in the preparation of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, an intermediate in various organic reactions (Pimenova et al., 2003).
- The compound plays a role in the formation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which has various chemical transformations (Shtabova et al., 2005).
Structural and Conformational Studies
- It contributes to understanding the crystal structure and conformational preferences in related compounds, as seen in studies of similar molecules (Katrusiak, 1996).
- X-ray powder diffraction data for related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, offer insights into the structural aspects of similar compounds (Wang et al., 2017).
Potential Biological Activities
- Similar compounds have been studied for their anti-inflammatory activity, indicating potential biological relevance of the compound (Tozkoparan et al., 1998).
- Compounds related to 2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid have been isolated from marine-derived fungi, suggesting possible applications in drug discovery (Xu et al., 2017).
Miscellaneous Applications
- It is involved in various synthetic strategies, such as the selective activation of primary carboxylic acids in the presence of electron-rich triarylbismuthanes, indicating its utility in specialized chemical syntheses (Ogawa et al., 1994).
- The compound and its derivatives have potential in the synthesis of complex organic molecules, as demonstrated in studies on the synthesis of microsclerodermins (Sasaki et al., 1997).
Propiedades
IUPAC Name |
2-[[3-(2-methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-22-17-9-3-2-8-16(17)15-7-4-6-14(12-15)13-19(18(20)21)10-5-11-23-19/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHDXDGHDNVCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC(=C2)CC3(CCCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Azetidin-3-yloxy)phenyl]methanol](/img/structure/B1400966.png)

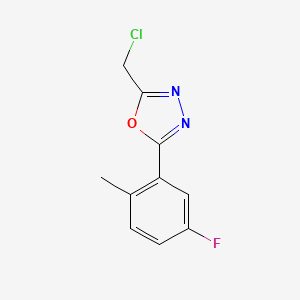
![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)
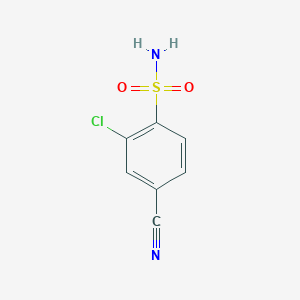
![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)
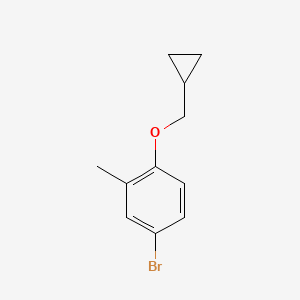
![2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400975.png)
![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)
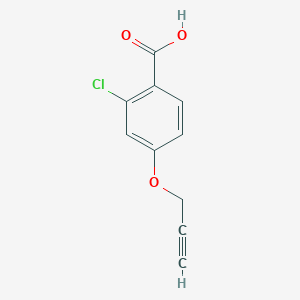

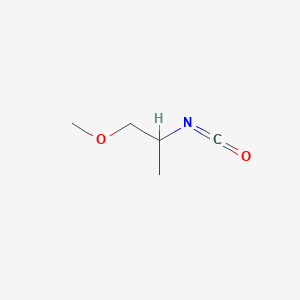
amine](/img/structure/B1400983.png)
